molecular formula C16H14BrClN2O2S B5719724 N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide

N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide

Cat. No. B5719724
M. Wt: 413.7 g/mol
InChI Key: BNCDZYRQHQKKLF-UHFFFAOYSA-N
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Description

N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide, also known as BAY 11-7082, is a chemical compound that has been widely studied for its potential therapeutic applications. It was first synthesized in 2001 by Bayer AG, a German pharmaceutical company, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitory protein, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the activation of its target genes.
Biochemical and Physiological Effects:
N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide 11-7082 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to various stimuli. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide 11-7082 has several advantages for use in lab experiments. It is a relatively small molecule that can easily penetrate cells and tissues. It is also stable and can be stored for long periods of time. However, it does have some limitations. It can be toxic at high concentrations and may have off-target effects on other cellular pathways.

Future Directions

There are several future directions for the study of N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide 11-7082. One area of research is the development of new derivatives of N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide 11-7082 that have improved potency and selectivity for NF-κB inhibition. Another area of research is the investigation of the potential therapeutic applications of N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide 11-7082 in other diseases, such as autoimmune disorders and infectious diseases. Finally, the use of N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide 11-7082 in combination with other drugs or therapies is an area of interest for future research.

Synthesis Methods

The synthesis of N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide 11-7082 involves the reaction of 2-bromo-4-methylaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-chlorophenoxyacetic acid to form the final product.

Scientific Research Applications

N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide 11-7082 has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating the immune response and inflammation. By inhibiting NF-κB, N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide 11-7082 has the potential to reduce inflammation and prevent the growth and spread of cancer cells.

properties

IUPAC Name

N-[(2-bromo-4-methylphenyl)carbamothioyl]-2-(4-chlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O2S/c1-10-2-7-14(13(17)8-10)19-16(23)20-15(21)9-22-12-5-3-11(18)4-6-12/h2-8H,9H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCDZYRQHQKKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)COC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromo-4-methylphenyl)-1-[2-(4-chlorophenoxy)acetyl]thiourea

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